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Compound of Interest

Compound Name: 3-(Pyridin-3-yl)phenol

CAS No.: 93851-31-1

Cat. No.: B3195909

Get Quote

Executive Summary
3-(3-Pyridinyl)phenol (CAS: 93851-31-1) is a critical biaryl building block in medicinal chemistry

and materials science.[1] Characterized by a meta-substituted phenolic ring coupled to a

pyridine moiety, it serves as a versatile scaffold for designing kinase inhibitors, receptor

ligands, and organometallic complexes (e.g., Iridium-based OLED emitters).[1] This guide

provides an authoritative technical analysis of its nomenclature, physicochemical properties,

validated synthesis protocols, and handling safety.[1]

Nomenclature & Chemical Identity
Precise nomenclature is vital to distinguish this compound from its isomers (e.g., 3-(2-

pyridinyl)phenol).[1] The connectivity at the 3-position of both rings is the defining structural

feature.[1]
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Registry / Standard Identifier Notes

IUPAC Name 3-(Pyridin-3-yl)phenol Preferred IUPAC Name (PIN)

CAS Number 93851-31-1 Specific to the 3,3'-isomer

Molecular Formula C₁₁H₉NO

Molecular Weight 171.19 g/mol

SMILES Oc1cccc(c1)-c1cccnc1

InChI Key
JBXIAFBIDZKQDU-

UHFFFAOYSA-N

Validated Synonyms
3-(3-Pyridyl)phenol[1][2][3]

3-(3-Hydroxyphenyl)pyridine[1]

m-(3-Pyridyl)phenol[1]

3'-Hydroxy-3-phenylpyridine[1]

Chemical Architecture & Properties[1][5]
Structural Analysis
The molecule exhibits dual acid-base behavior (amphoteric nature) due to the phenolic

hydroxyl group and the pyridinyl nitrogen.[1]

Phenolic Moiety (Acidic): The hydroxyl group at the meta position allows for hydrogen bond

donation and electrophilic aromatic substitution.[1] The pKa is approximately 9.9–10.0.[1]

Pyridinyl Moiety (Basic): The nitrogen atom in the pyridine ring acts as a hydrogen bond

acceptor and a weak base (conjugate acid pKa ~5.2).[1]
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Property Value Experimental Context

Physical State Solid (Powder)
Off-white to beige crystalline

solid

Melting Point 198–202 °C
Literature range varies by

purity

Solubility DMSO, Methanol, EtOAc
Limited solubility in water;

soluble in dilute base (NaOH)

Acidity (pKa) ~9.9 (Phenol OH) Deprotonates in 1M NaOH

Basicity (pKa) ~5.2 (Pyridine N) Protonates in 1M HCl

Synthesis Protocol: Suzuki-Miyaura Coupling
The most robust method for synthesizing 3-(3-pyridinyl)phenol is the palladium-catalyzed

Suzuki-Miyaura cross-coupling.[1] This protocol avoids the harsh conditions of Ullmann

coupling and provides higher regioselectivity.[1]

Reaction Mechanism Visualization
The following diagram illustrates the catalytic cycle and the specific connectivity established

during the reaction.

Figure 1: Catalytic Cycle for the Synthesis of 3-(3-Pyridinyl)phenol via Suzuki Coupling

Reactants:
3-Bromopyridine + 

3-Hydroxyphenylboronic acid

Oxidative Addition:
Ar-Pd(II)-Br Complex

 + Pd(0)
Catalyst Activation:

Pd(dppf)Cl2 → Pd(0)

Initiation

Transmetallation:
Base (Na2CO3) activates Boron

Pd-Ar-Ar' Complex formed

 + Boronate
Reductive Elimination:
C-C Bond Formation

Regenerates Pd(0)

Product:
3-(3-Pyridinyl)phenol

Click to download full resolution via product page

Detailed Experimental Methodology
Objective: Synthesis of 3-(3-pyridinyl)phenol on a 10 mmol scale.
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Reagents:

3-Bromopyridine (1.58 g, 10.0 mmol)[1]

3-Hydroxyphenylboronic acid (1.52 g, 11.0 mmol, 1.1 eq)[1]

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (200 mg,

~2.5 mol%)[1]

Base: Sodium Carbonate (Na₂CO₃) (2M aqueous solution, 10 mL)[1]

Solvent: 1,2-Dimethoxyethane (DME) (40 mL)[1]

Protocol:

Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux

condenser. Purge with Argon or Nitrogen for 10 minutes.[1]

Charging: Add 3-Bromopyridine, 3-Hydroxyphenylboronic acid, and Pd(dppf)Cl₂ to the flask.

Solvent Addition: Add degassed DME and the 2M Na₂CO₃ solution.

Reaction: Heat the mixture to 85–90°C (Reflux) under an inert atmosphere for 4–6 hours.

Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS.

Workup (Expert Tip - pH Switch):

Cool the reaction to room temperature.[1]

Step A: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL) to remove

neutral organic impurities (unreacted bromide, phosphine ligands).[1] Discard the organic

layer if the product is in the aqueous phase (unlikely at pH > 10) OR extract the basic

aqueous layer.[1]

Correction/Refinement: At pH ~11 (due to carbonate), the phenol is deprotonated

(phenolate) and stays in the aqueous layer.[1] The pyridine impurity stays in the organic

layer.[1]
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Step B: Wash the aqueous layer (containing the phenolate) with EtOAc.[1]

Step C: Acidify the aqueous layer carefully with 1M HCl to pH ~6–7. The product will

precipitate or can be extracted into EtOAc.[1]

Purification: Dry the final organic extracts over Na₂SO₄, filter, and concentrate. Recrystallize

from Ethanol/Water or purify via flash column chromatography (Gradient: 0-5% MeOH in

DCM).

Applications in Drug Discovery & Materials[8]
Pharmacophore Scaffold
The 3-(3-pyridinyl)phenol structure is a "privileged scaffold" in medicinal chemistry.[1]

Kinase Inhibition: The pyridine nitrogen can accept a hydrogen bond from the hinge region of

kinase enzymes (e.g., p38 MAP kinase), while the phenol group interacts with the glutamate

residue in the αC-helix or the aspartate of the DFG motif.[1]

Biaryl Ether Synthesis: The phenolic hydroxyl is a nucleophile for SNAr reactions to create

biaryl ethers, common in antihistamines and anticancer agents.[1]

Materials Science (OLEDs)
This compound serves as a ligand precursor for cyclometalated Iridium(III) complexes.[1] The

phenol group can be modified to tune the emission wavelength of phosphorescent organic

light-emitting diodes (PhOLEDs).[1]

Safety & Handling (GHS Standards)
Signal Word:WARNING
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Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.[1]

Skin Corrosion/Irritation H315 Causes skin irritation.[1]

Serious Eye Damage H319
Causes serious eye irritation.

[1][4]

STOT - Single Exposure H335
May cause respiratory

irritation.[1]

Handling Protocol:

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]

Inhalation: Handle in a fume hood to avoid dust inhalation.[1]

Storage: Store in a cool, dry place under inert gas (Argon) if possible, as phenols can oxidize

over time (turning pink/brown).[1]

Analytical Characterization Workflow
To verify the identity of the synthesized compound, the following spectral features must be

observed.

Figure 2: Analytical Validation Logic

1H NMR (DMSO-d6) Mass Spectrometry

Isolated Solid
3-(3-pyridinyl)phenol

Singlet ~9.8 ppm
(Phenolic OH)

Doublet/Singlet ~8.8 ppm
(Pyridine C2-H)

Multiplet 6.8-8.0 ppm
(Aromatic Region)

ESI(+) m/z = 172.2
[M+H]+
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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